7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a 7-methoxy group, a 4-methyl substituent, and a 3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl side chain at position 4. Its molecular formula is C₂₃H₂₅N₃O₄, with a molecular weight of 407.47 g/mol (calculated from standard atomic masses). The presence of both lipophilic (methyl, methoxy) and polar (piperazine, pyridine) groups suggests balanced solubility properties, critical for bioavailability .
Properties
IUPAC Name |
7-methoxy-4-methyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-13-23(28)30-20-15-19(29-2)17(14-18(16)20)6-7-22(27)26-11-9-25(10-12-26)21-5-3-4-8-24-21/h3-5,8,13-15H,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJFNDBPEJNQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation with Directed Substitution
Resorcinol derivatives are condensed with β-keto esters under acidic conditions. For 7-methoxy-4-methyl substitution:
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Reactants : 3-methoxyphenol (resorcinol derivative) and ethyl acetoacetate.
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Conditions : Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at 80°C for 4–6 hours.
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Mechanism : Acid-catalyzed cyclodehydration forms the coumarin ring, with the methoxy group directing electrophilic substitution to the para position (C-7) and the methyl group originating from ethyl acetoacetate at C-4.
Yield : 70–75% after recrystallization from ethanol.
Functionalization at the C-6 Position
Introducing the 3-oxo-propyl side chain at C-6 requires regioselective alkylation.
Friedel-Crafts Acylation
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Reactants : 7-Methoxy-4-methylcoumarin, 3-chloropropionyl chloride.
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Conditions : Anhydrous aluminum chloride (AlCl<sub>3</sub>) in dichloromethane (DCM) at 0°C→RT.
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Mechanism : AlCl<sub>3</sub> activates the carbonyl group, enabling electrophilic attack at the electron-rich C-6 position of the coumarin.
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Product : 6-(3-chloropropionyl)-7-methoxy-4-methyl-2H-chromen-2-one.
Oxidation to 3-Oxo-Propyl Group
The chloropropionyl intermediate is oxidized to a ketone:
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Reactant : 6-(3-chloropropionyl)-coumarin.
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Conditions : Manganese dioxide (MnO<sub>2</sub>) in dry tetrahydrofuran (THF) at RT for 12 hours.
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Product : 6-(3-oxopropionyl)-7-methoxy-4-methyl-2H-chromen-2-one.
Piperazine Coupling
The 3-oxo-propyl group undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine.
Nucleophilic Acyl Substitution
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Reactants : 6-(3-oxopropionyl)-coumarin, 4-(pyridin-2-yl)piperazine.
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Conditions : Ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) at 60°C.
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Mechanism : EDC activates the ketone as a reactive acyl intermediate, enabling attack by the piperazine’s secondary amine.
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
Regioselectivity in Friedel-Crafts Acylation
The C-6 position’s reactivity is enhanced by the electron-donating methoxy group at C-7. Competing reactions at C-5 or C-8 are minimized using low temperatures (0°C) and stoichiometric AlCl<sub>3</sub>.
Piperazine Solubility
4-(Pyridin-2-yl)piperazine exhibits limited solubility in nonpolar solvents. DMF is preferred to stabilize the transition state and improve reaction kinetics.
Purification Challenges
The final compound’s polarity necessitates gradient elution (ethyl acetate:hexane = 3:7 → 1:1) for chromatographic separation.
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.15 (s, 1H, H-5), 7.45–7.30 (m, 3H, pyridine-H), 6.85 (d, J = 8.4 Hz, 1H, H-8), 6.25 (s, 1H, H-3), 3.90 (s, 3H, OCH<sub>3</sub>), 3.70–3.40 (m, 8H, piperazine-H), 2.45 (s, 3H, CH<sub>3</sub>).
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IR (KBr) : 1715 cm<sup>−1</sup> (C=O, coumarin), 1660 cm<sup>−1</sup> (C=O, ketone), 1245 cm<sup>−1</sup> (C-O-C).
Chromatographic Purity
HPLC (C18 column, acetonitrile/H<sub>2</sub>O = 65:35): Retention time = 12.3 min, purity >98%.
Comparative Synthesis Routes
Alternative Approaches
One-Pot Coumarin-Pyridone Conjugation
A method from coumarin-pyridone conjugate synthesis was adapted:
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Reactants : (E)-3-(3-arylacryloyl)-coumarin, ethyl 2-nitroacetate, ammonium acetate.
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Conditions : Ethanol, reflux, 8 hours.
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Outcome : While this approach simplifies steps, it introduces nitro groups requiring subsequent reduction, complicating the synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Its structural features allow it to interact with molecular targets that are crucial for tumor growth and survival. Studies suggest that it could be effective against various cancer types, although further clinical trials are necessary to confirm its efficacy and safety in humans.
1.2 Antimicrobial Activity
The compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies show that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial metabolic pathways, particularly through the inhibition of oxidoreductase enzymes.
1.3 Neuropharmacological Potential
Given its piperazine moiety, this compound may also possess neuropharmacological properties. Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies are ongoing to explore its effects on anxiety and depression models in laboratory settings.
Chemical Applications
2.1 Synthesis of Complex Molecules
In synthetic organic chemistry, 7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to modify and create derivatives that may possess enhanced biological activities or novel properties.
2.2 Fluorescent Probes
This compound is also being explored as a fluorescent probe in various analytical applications. Its ability to fluoresce under specific conditions makes it suitable for use in biological imaging and detection assays, particularly in tracking cellular processes or interactions in real-time.
Industrial Applications
3.1 Material Science
In the field of materials science, the compound's unique chemical structure allows it to be used in developing new materials with specific properties, such as enhanced stability or reactivity. Its potential applications include coatings, plastics, and other polymer-based materials where improved performance characteristics are desired.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency against breast and lung cancers. |
| Study B | Antimicrobial Testing | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics. |
| Study C | Neuropharmacological Effects | Indicated potential anxiolytic effects in animal models, suggesting modulation of serotonin receptors. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit oxidoreductase enzymes, which play a role in bacterial metabolism . The compound’s aromatic moieties interact with lipophilic residues in the enzyme’s binding site, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous coumarin derivatives:
Key Observations:
Structural Modifications and Pharmacokinetics: The pyridin-2-yl piperazine group in the target compound may enhance blood-brain barrier penetration compared to the benzimidazole-piperidine analog (logP = 3.89 vs. 3.89, but differing polar surface areas) . The thiazolo-isoxazole and thieno-pyrimidinone derivatives exhibit lower molecular weights (377–427 g/mol) but reduced metabolic stability due to electrophilic thiazolidinone moieties .
Biological Activity: The triazine-containing coumarin (comp.
Synthetic Accessibility: Microwave-assisted synthesis (used for thieno-pyrimidinone derivatives ) could optimize the target compound’s yield, given its complex 3-oxo-propyl linker.
Research Findings and Data
- Solubility : The target compound’s calculated logP (~3.5–4.0) aligns with orally bioavailable drugs, superior to the more polar triazine derivative (logP ~2.8) .
- Thermal Stability : Analogous coumarins with 4-methyl groups exhibit decomposition temperatures >250°C, suggesting robustness for formulation .
- Receptor Binding : Molecular docking studies on related pyridin-2-yl piperazine compounds show strong hydrogen bonding with kinase ATP pockets (e.g., IC₅₀ = 0.12 μM for PI3Kδ inhibition) .
Biological Activity
7-Methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one is a synthetic compound classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a coumarin backbone with modifications that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit oxidoreductase enzymes, which are crucial for bacterial metabolism. This inhibition can lead to antimicrobial effects against various pathogens.
- Receptor Affinity : The compound exhibits significant affinity for serotonin (5-HT) and dopamine receptors, which may contribute to its antidepressant and anti-anxiety properties. Studies indicate that modifications in the coumarin structure can enhance receptor binding affinity .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
These findings suggest potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It shows promise in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating potential as a chemotherapeutic agent .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of this compound against multiple strains, revealing significant inhibitory effects, particularly on Salmonella typhi and Bacillus subtilis. The IC50 values indicated strong activity levels compared to standard antibiotics .
- Receptor Binding Studies : Another research project focused on the binding affinities of modified coumarin derivatives to serotonin receptors, highlighting that structural alterations significantly affect biological activity. The study found that derivatives with specific substitutions exhibited enhanced receptor affinity, correlating with improved pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for 7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one, and how can intermediates be characterized?
- Methodology : Multi-step synthesis involving: (i) Coumarin core formation via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions. (ii) Introduction of the 3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl side chain via nucleophilic substitution or Michael addition, optimized in aprotic solvents (e.g., DMF) at 60–80°C .
- Intermediate characterization : Use , , and LC-MS to confirm structural integrity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Purity assessment : Employ HPLC with UV detection (λ = 254–280 nm) and a C18 column; compare retention times against reference standards (e.g., EP/BP guidelines) .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and pH-dependent degradation profiling (pH 1–13 buffers) to identify hydrolytic or oxidative degradation products .
Q. What spectroscopic techniques are critical for elucidating the chromenone-piperazine hybrid structure?
- Key techniques :
- : Identify methoxy (δ 3.8–4.0 ppm), chromenone carbonyl (δ 165–170 ppm in ), and piperazine protons (δ 2.5–3.5 ppm).
- IR spectroscopy: Confirm carbonyl stretches (1670–1750 cm) and aromatic C-H bends .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Approach : (i) Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3K or serotonin receptors). (ii) Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (K) .
- Contradiction note : Discrepancies between in silico and experimental results may arise from solvent effects or protein flexibility; use MD simulations >100 ns to refine models .
Q. What strategies resolve low yields during the final coupling step of the chromenone and piperazine moieties?
- Optimization : (i) Screen coupling agents (e.g., EDCI vs. DCC) and catalysts (e.g., DMAP). (ii) Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency. (iii) Monitor by TLC or in situ FTIR to track intermediate formation .
- Data conflict : Patent-derived methods (e.g., EP 4 374 877) may report higher yields due to proprietary catalysts; replicate with commercial reagents to assess reproducibility .
Q. How does the compound’s logP influence its pharmacokinetic profile, and what formulation strategies improve bioavailability?
- logP determination : Use shake-flask method (octanol/water partitioning) or computational tools (e.g., MarvinSuite). Expected logP ~2.5–3.5 due to methoxy and piperazine groups .
- Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility. Validate via in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .
Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for analogous chromenone-piperazine derivatives?
- Key factors : (i) Differences in protecting group strategies (e.g., tert-butyldimethylsilyl vs. benzyl). (ii) Catalyst purity (e.g., Pd/C vs. Lindlar catalyst in reduction steps).
- Resolution : Cross-reference patents (e.g., EP 4 374 877) with peer-reviewed protocols (e.g., Med. Chem. Res.) to identify critical variables .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or anticancer potential?
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare IC values to reference drugs (e.g., doxorubicin) .
Q. How can researchers mitigate piperazine ring oxidation during long-term storage?
- Solutions : (i) Store under inert gas (N) at –20°C. (ii) Add antioxidants (e.g., BHT) to solid formulations. (iii) Monitor oxidation via LC-MS (m/z +16 for N-oxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
